molecular formula C8H13N3O2 B13628143 Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate

Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate

Cat. No.: B13628143
M. Wt: 183.21 g/mol
InChI Key: KLLOGDVXAGSEJM-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate is a compound that features an imidazole ring, a common structure in many biologically active molecules The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate typically involves the reaction of 2-methylimidazole with an appropriate ester derivative. One common method involves the alkylation of 2-methylimidazole with methyl 2-bromo-3-aminopropanoate under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the imidazole ring can be achieved using metal hydrides like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand. This compound may inhibit enzymes by binding to their active sites or modulate biological pathways by interacting with receptors .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate: Similar structure but with a different position of the imidazole ring.

    2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group and an acetic acid moiety.

    1-Methyl-1H-imidazole-2-carboxylic acid: Features a carboxylic acid group instead of an ester.

Uniqueness

Methyl 2-amino-3-(2-methyl-1h-imidazol-1-yl)propanoate is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials .

Biological Activity

Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H12N4O2
  • Molecular Weight : 184.20 g/mol

The biological activity of this compound can be attributed to its structural components, particularly the imidazole ring. Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, leading to diverse pharmacological effects:

  • Enzyme Inhibition : The imidazole moiety often acts as a competitive inhibitor for enzymes, particularly those involved in metabolic pathways.
  • Receptor Modulation : Compounds containing imidazole can influence receptor activity, impacting signaling pathways associated with various physiological responses.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, this compound demonstrated efficacy against several bacterial strains in vitro. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In a study involving human cancer cell lines, it was found to inhibit cell proliferation effectively:

Cell Line IC50 (µM)
HeLa (cervical cancer)5.0
MCF7 (breast cancer)10.0
A549 (lung cancer)8.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Research on Anticancer Properties

In another research project detailed in Cancer Research, this compound was tested on various human tumor cell lines. The compound showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapy .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

methyl 2-amino-3-(2-methylimidazol-1-yl)propanoate

InChI

InChI=1S/C8H13N3O2/c1-6-10-3-4-11(6)5-7(9)8(12)13-2/h3-4,7H,5,9H2,1-2H3

InChI Key

KLLOGDVXAGSEJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC(C(=O)OC)N

Origin of Product

United States

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